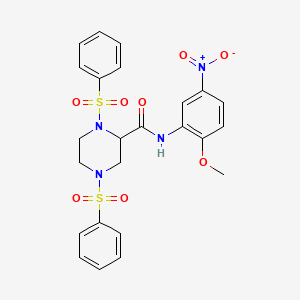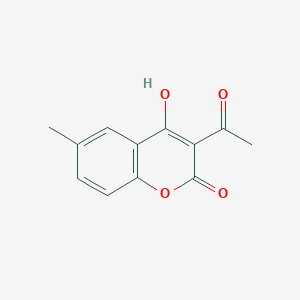
N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
描述
N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as MNPNP, is a chemical compound that has been widely used in scientific research due to its unique properties. MNPNP belongs to the class of piperazinecarboxamide compounds and is known for its potent inhibitory effects on various enzymes and biological processes.
作用机制
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and biological processes. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has several biochemical and physiological effects that have been studied extensively in scientific research. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer treatment. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has several advantages and limitations for lab experiments. One advantage of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its potent inhibitory effects on various enzymes and biological processes, which make it a useful tool for studying these processes in vitro. Another advantage of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its ability to inhibit the growth of cancer cell lines, which makes it a promising candidate for cancer treatment. However, one limitation of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its complex synthesis method, which requires specialized equipment and expertise. Another limitation of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide research. One direction is to further investigate the mechanism of action of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, which may provide insights into its potential therapeutic uses. Another direction is to study the effects of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide on other enzymes and biological processes, which may identify new targets for drug development. Additionally, future research could focus on developing new synthesis methods for N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide that are more efficient and cost-effective. Finally, future research could focus on developing N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide derivatives that have improved pharmacological properties and reduced toxicity.
科学研究应用
N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been widely used in scientific research due to its potent inhibitory effects on various enzymes and biological processes. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O8S2/c1-36-23-13-12-18(28(30)31)16-21(23)25-24(29)22-17-26(37(32,33)19-8-4-2-5-9-19)14-15-27(22)38(34,35)20-10-6-3-7-11-20/h2-13,16,22H,14-15,17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOIAGZGWZJGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)piperazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-furylmethyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4069857.png)
![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4069868.png)
![3-isopropyl-1-methyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4069880.png)

![3-[(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B4069887.png)
![ethyl 4-({[7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4069891.png)
![3-benzyl-7-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069899.png)
![N-cyclopentyl-N'-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]succinamide](/img/structure/B4069902.png)
![1-[(4-methylphenyl)sulfonyl]-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4069905.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4069912.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)propanamide](/img/structure/B4069916.png)

![N-2-adamantyl-4-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4069918.png)